![molecular formula C20H25N3O3 B2929706 Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate CAS No. 2379998-02-2](/img/structure/B2929706.png)
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate, also known as OTS964, is a small molecule inhibitor of TOPK (T-lymphokine-activated killer cell-originated protein kinase), a serine/threonine kinase that plays a crucial role in cancer cell proliferation, migration, and invasion. In recent years, OTS964 has emerged as a promising candidate for cancer therapy due to its potent inhibitory effects on TOPK.
Mechanism of Action
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate exerts its anticancer effects by selectively inhibiting TOPK, a kinase that is overexpressed in many types of cancer and promotes tumor progression by regulating cell proliferation, survival, and migration. TOPK inhibition by Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate leads to the activation of the p38 MAPK pathway and the inhibition of the AKT and ERK pathways, resulting in the induction of apoptosis and the suppression of cancer cell growth and metastasis.
Biochemical and Physiological Effects
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit cancer cell migration and invasion. In addition, Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate has been found to modulate the expression of various genes involved in cancer cell proliferation, survival, and metastasis. Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity for TOPK, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its minimal toxicity in normal cells and tissues. However, Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate also has some limitations, including its high cost and the need for further preclinical and clinical studies to determine its optimal dosing and administration regimens.
Future Directions
Several future directions for the development and application of Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate are currently being explored. These include the identification of biomarkers for patient selection, the optimization of dosing and administration regimens, the development of combination therapies with other anticancer agents, and the evaluation of Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate in clinical trials for various types of cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate and to identify potential resistance mechanisms that may limit its efficacy in cancer therapy.
Conclusion
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate is a promising small molecule inhibitor of TOPK that has shown potent anticancer effects in preclinical models of various types of cancer. Its selective inhibition of TOPK and minimal toxicity in normal cells and tissues make it a promising candidate for cancer therapy. However, further preclinical and clinical studies are needed to determine its optimal dosing and administration regimens and to evaluate its efficacy in combination with other anticancer agents.
Synthesis Methods
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate can be synthesized using a multistep process involving the reaction of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate with 6-oxo-3-phenylpyridazine in the presence of a base. The resulting product is then purified using column chromatography to obtain Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate in high yield and purity.
Scientific Research Applications
Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, ovarian cancer, and pancreatic cancer. In vitro studies have shown that Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate inhibits the proliferation, migration, and invasion of cancer cells by suppressing TOPK activity. In vivo studies have demonstrated that Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate effectively inhibits tumor growth and metastasis in mouse models of cancer. Furthermore, Tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination with these treatments.
properties
IUPAC Name |
tert-butyl 4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-20(2,3)26-19(25)22-13-11-16(12-14-22)23-18(24)10-9-17(21-23)15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKPKJAMCNFKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.